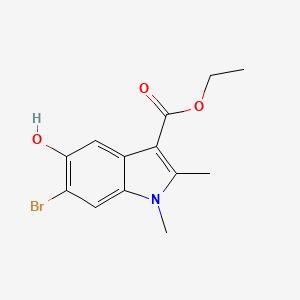

ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Description

Properties

Molecular Formula |

C13H14BrNO3 |

|---|---|

Molecular Weight |

312.16 g/mol |

IUPAC Name |

ethyl 6-bromo-5-hydroxy-1,2-dimethylindole-3-carboxylate |

InChI |

InChI=1S/C13H14BrNO3/c1-4-18-13(17)12-7(2)15(3)10-6-9(14)11(16)5-8(10)12/h5-6,16H,4H2,1-3H3 |

InChI Key |

ASDKWGKYKLXCAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed C–H Activation

A Pd-catalyzed bisamination of vinyl bromides with diaziridinone offers a novel route to indoles. Applying this method to pre-functionalized substrates could bypass multiple steps, but scalability and functional group compatibility remain unverified for this target.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Chemical Reactions Analysis

Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Esterification: The carboxylate group can undergo esterification reactions to form different esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has garnered attention for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves the inhibition of lactate dehydrogenase-A (LDH-A), which is often overexpressed in cancer cells.

- Antiviral Properties : Research indicates that it exhibits antiviral activity against viruses such as dengue and hepatitis B. The compound reduces viral replication by interfering with early stages of the viral lifecycle .

- Antioxidant Activity : The hydroxyl group present in the structure contributes to its antioxidant properties, allowing it to scavenge free radicals effectively.

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in MCF-7 and other cancer cell lines | |

| Antiviral | Reduces replication of dengue virus | |

| Antioxidant | Scavenges free radicals | |

| LDH-A Inhibition | Inhibitory activity observed |

Study 1: Anticancer Effects

A study published in a peer-reviewed journal evaluated the anticancer effects of ethyl 6-bromo-5-hydroxy-1,2-dimethyl-indole derivatives on human cancer cell lines. Results indicated significant inhibition of cell growth, particularly in MCF-7 breast cancer cells, with IC50 values suggesting potent anticancer properties.

Study 2: Antiviral Activity

Another research effort focused on the antiviral properties against dengue virus serotype 2 (DENV2). The study found that this compound significantly inhibited viral replication through mechanisms likely involving interference with early viral lifecycle stages.

Industrial Applications

In addition to its medicinal applications, this compound is being explored for its potential use in developing new materials and chemical processes. Its unique structural features make it a candidate for further development into pharmaceuticals targeting viral infections and potentially serve as an intermediate in synthesizing other biologically active compounds .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate and related indole derivatives.

Table 1: Structural and Functional Comparison of Indole Derivatives

*Inferred molecular formula based on structural similarity to impurities 36 and 37 .

†Calculated based on molecular formula.

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The bromine at position 6 in the target compound distinguishes it from analogs like 9c (Br at position 5) and impurity 37 (Br at 6 and 7). The hydroxy group at position 5 in the target compound contrasts with the chloroacetoxy group in compound 20 and the acetoxy group in impurity 37. Hydroxy groups are more polar and prone to hydrogen bonding, which could improve solubility in aqueous systems compared to esterified derivatives .

Synthetic Considerations: Compound 20, synthesized via mCPBA-mediated oxidation in dichloromethane, achieved a moderate yield (42%) . Triazole-containing derivatives (e.g., 9c) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 46–50% . The absence of triazole in the target compound simplifies its synthesis but reduces opportunities for modular functionalization.

Functional Group Impact on Applications: Antioxidant Potential: The hydroxy group in the target compound may act as a hydrogen donor, akin to phenolic antioxidants, while bromine could stabilize radical intermediates. This contrasts with triazole-containing analogs (e.g., 9c), where the triazole moiety may enhance metal-binding capacity . Environmental Persistence: Brominated indoles, like the target compound, may exhibit greater environmental persistence compared to non-halogenated analogs, though direct evidence is lacking .

Biological Activity

Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C13H14BrNO3

- Molecular Weight : 328.16 g/mol

- CAS Number : 131707-24-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Studies have demonstrated that indole derivatives, including this compound, can inhibit cell proliferation in various cancer cell lines. For instance, the compound has shown potential in inhibiting the activity of lactate dehydrogenase-A (LDH-A), which is often overexpressed in cancer cells .

- Antiviral Properties : The compound has been investigated for its antiviral effects, particularly against viruses such as dengue and hepatitis. It has been shown to reduce viral replication by interfering with the virus lifecycle at early stages .

- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its antioxidant properties. Compounds with similar structures have exhibited free radical scavenging abilities .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study 1: Anticancer Effects

In a study published by ResearchGate, ethyl 6-bromo-5-hydroxy-1,2-dimethyl-indole derivatives were tested against several human cancer cell lines. The results indicated significant inhibition of cell growth, particularly in MCF-7 breast cancer cells, with IC50 values suggesting potent anticancer properties .

Study 2: Antiviral Activity

Another research effort focused on the antiviral properties of this compound against dengue virus serotype 2 (DENV2). The study found that it significantly inhibited viral replication, demonstrating a mechanism that likely involves interference with early viral lifecycle stages .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves formylation of bromoindole precursors followed by esterification and hydroxylation. For example, 6-bromoindole derivatives can be formylated using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at position 3, followed by esterification with ethanol under acidic conditions. The hydroxy group at position 5 is often introduced via selective oxidation or hydroxylation using reagents like H₂O₂/Fe²⁺. Critical parameters include temperature control (reflux in EtOH at 80–90°C), stoichiometry of bromine sources (e.g., NBS), and purification via column chromatography to remove byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at 1 and 2, bromo at 6). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR.

- X-ray Crystallography : Resolves spatial arrangement, as seen in related bromoindole-carboxylates, where hydrogen bonding (O–H⋯O, N–H⋯O) stabilizes dimeric structures .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at 338.0 m/z for C₁₃H₁₄BrNO₃).

Q. How does the bromine substituent at position 6 influence reactivity in cross-coupling reactions?

- Methodological Answer : The C–Br bond enables Suzuki-Miyaura coupling with aryl boronic acids for aryl group introduction. For example, Pd(PPh₃)₄ catalyzes coupling in THF/H₂O at 80°C, yielding biaryl derivatives. The electron-withdrawing bromine also directs electrophilic substitution to positions 4 or 7 of the indole ring .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect solubility and stability?

- Methodological Answer : X-ray studies of analogous compounds (e.g., 6-bromo-1H-indole-3-carboxylic acid) reveal dimers linked by O–H⋯O hydrogen bonds (2.65–2.75 Å), forming layers parallel to the (101) plane. These interactions reduce solubility in nonpolar solvents but enhance thermal stability (decomposition >200°C). Computational modeling (e.g., Hirshfeld surface analysis) can quantify interaction contributions .

Q. What strategies resolve contradictions in reported synthetic yields for bromoindole derivatives?

- Methodological Answer : Discrepancies often arise from purification methods or reagent quality. For example, yields drop if unreacted 5-hydroxy intermediates are not removed via silica gel chromatography. Systematic optimization (DoE) of parameters (e.g., POCl₃ equivalents, reaction time) and reproducibility checks using high-purity starting materials (e.g., ≥97% 6-bromoindole) are critical. Contrasting data in (97% yield) vs. lower yields elsewhere may reflect differences in workup protocols .

Q. How do substitutions at positions 5 (hydroxy) and 6 (bromo) modulate biological activity in indole derivatives?

- Methodological Answer :

- Hydroxy at position 5 : Enhances hydrogen-bonding capacity with biological targets (e.g., enzyme active sites). Methylation of the hydroxy group (to methoxy) can improve metabolic stability.

- Bromo at position 6 : Increases steric bulk and lipophilicity, potentially enhancing membrane permeability. SAR studies on anti-HIV indole derivatives show bromine’s role in binding non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.